molecular formula C23H26N2O2S2 B2942184 1-(3-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 954672-58-3

1-(3-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide

Cat. No.: B2942184
CAS No.: 954672-58-3
M. Wt: 426.59
InChI Key: TZFSVVWAIFBAET-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.

    Receptor Binding: May interact with various biological receptors, making it a candidate for drug development.

Medicine

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the thiophene ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.

    Introduction of the sulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, altering their activity. The molecular targets might include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide
  • 1-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide

Uniqueness

The presence of both the tetrahydroisoquinoline and thiophene rings in the same molecule makes it unique. This combination could result in unique biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S2/c1-18-5-4-6-19(13-18)17-29(26,27)24-14-23(22-10-12-28-16-22)25-11-9-20-7-2-3-8-21(20)15-25/h2-8,10,12-13,16,23-24H,9,11,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFSVVWAIFBAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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